Coltramyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

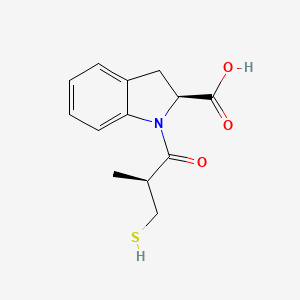

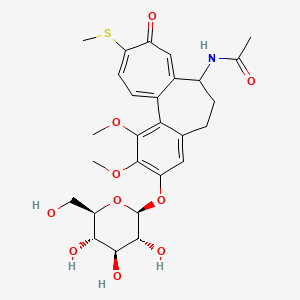

チオコチコシドは、抗炎症作用と鎮痛作用を有する筋弛緩薬であり、整形外科、外傷、リウマチの疾患の治療に広く用いられています .

2. 製法

合成経路と反応条件: チオコチコシドは、コルヒチンを出発原料とする半合成経路によって合成されます。このプロセスには、コルヒチンのグリコシル化によるチオコチコシドの生成が含まれます。 反応条件としては、グリコシル化反応を促進するために、一般的にグリコシルドナーと触媒が用いられます .

工業生産方法: チオコチコシドの工業生産は、高収率と高純度を確保するために、制御された条件下での大規模グリコシル化反応で行われます。 このプロセスは、不純物を最小限に抑え、グリコシル化工程の効率を最大化するように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: Thiocolchicoside is synthesized through a semi-synthetic route starting from colchicine. The process involves the glycosylation of colchicine to form thiocolchicoside. The reaction conditions typically include the use of glucosyl donors and catalysts to facilitate the glycosylation reaction .

Industrial Production Methods: Industrial production of thiocolchicoside involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize impurities and maximize the efficiency of the glycosylation step .

化学反応の分析

反応の種類: チオコチコシドは、以下を含む様々な化学反応を起こします。

酸化: チオコチコシドは酸化されてスルホキシドおよびスルホンを生成することができます。

還元: 還元反応によって、チオコチコシドを対応するチオール誘導体に転換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が用いられます。

主要な生成物:

酸化: スルホキシドおよびスルホン。

還元: チオール誘導体。

置換: さまざまな置換されたチオコチコシド誘導体.

4. 科学研究における用途

チオコチコシドは、幅広い科学研究用途を持っています。

化学: グリコシル化反応やグリコシドの合成を研究するためのモデル化合物として使用されます。

生物学: 筋弛緩作用と抗炎症作用について研究されています。

医学: 筋痙攣、腰痛、その他の筋骨格系の疾患の治療に用いられています。

科学的研究の応用

Thiocolchicoside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its effects on muscle relaxation and anti-inflammatory properties.

Medicine: Used in the treatment of muscle spasms, low back pain, and other musculoskeletal disorders.

Industry: Employed in the formulation of pharmaceutical products for pain relief and muscle relaxation.

作用機序

チオコチコシドは、ニコチン性アセチルコリン受容体 (nAchRs) の拮抗作用によって効果を発揮します。また、γ-アミノ酪酸 (GABA) A およびグリシン受容体の競合的拮抗薬としても作用します。 これらの作用により、筋弛緩と抗炎症作用がもたらされます .

類似化合物:

コルヒチン: チオコチコシドの母体化合物であり、抗炎症作用はありますが、チオコチコシドの筋弛緩作用はありません。

トルペリゾン: 主に中枢神経系に作用する、異なる作用機序を持つ別の筋弛緩薬です。

エペリゾン: トルペリゾンと同様に、中枢神経系に作用して筋弛緩をもたらします.

チオコチコシドの独自性: チオコチコシドは、筋弛緩薬と抗炎症剤の両方の効果を持つという独特の特性を持っています。 ニコチン性アセチルコリン受容体とGABA A受容体の両方を拮抗する能力は、他の筋弛緩薬とは異なる点です .

類似化合物との比較

Colchicine: The parent compound from which thiocolchicoside is derived. It has anti-inflammatory properties but lacks the muscle relaxant effects of thiocolchicoside.

Tolperisone: Another muscle relaxant with a different mechanism of action, primarily acting on the central nervous system.

Eperisone: Similar to tolperisone, it acts on the central nervous system to provide muscle relaxation.

Uniqueness of Thiocolchicoside: Thiocolchicoside is unique due to its dual action as a muscle relaxant and anti-inflammatory agent. Its ability to antagonize both nicotinic acetylcholine receptors and GABA A receptors sets it apart from other muscle relaxants .

特性

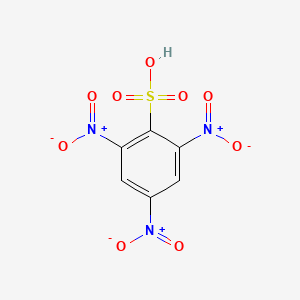

分子式 |

C27H33NO10S |

|---|---|

分子量 |

563.6 g/mol |

IUPAC名 |

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16?,19-,22-,23+,24-,27-/m1/s1 |

InChIキー |

LEQAKWQJCITZNK-MSQQGMGVSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

異性体SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

正規SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)

![4-[2-(Hydroxymethyl)pyrimidin-4-YL]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B1208977.png)